![molecular formula C7H4N2O2S B2389120 2-Cyano-3-(thiazol-5-yl)acrylic acid CAS No. 1567641-47-7](/img/structure/B2389120.png)
2-Cyano-3-(thiazol-5-yl)acrylic acid
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Description
“2-Cyano-3-(thiazol-5-yl)acrylic acid” is a chemical compound with the molecular formula C7H4N2O2S . It has a molecular weight of 180.19 . The IUPAC name for this compound is (E)-2-cyano-3-(thiazol-2-yl)acrylic acid .
Synthesis Analysis
The synthesis of “2-Cyano-3-(thiazol-5-yl)acrylic acid” involves several steps. The cyclization of 3 to 1,2,4-thiadiazole derivative 4 was performed by bromination followed by treatment with potassium thiocyanate . A mixture of 3a-i (10 mmol) and ethyl 2-cyano-3,3-bis (methylthio)acrylate (10 mmol) in 10 mL of DMF and anhydrous potassium carbonate (10 mmol) was stirred at room temperature for 1 h .
Molecular Structure Analysis
The InChI code for “2-Cyano-3-(thiazol-5-yl)acrylic acid” is 1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ . This code provides a unique representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Cyano-3-(thiazol-5-yl)acrylic acid” is a solid at room temperature . It has a boiling point of 371.7°C at 760 mmHg . The compound has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.78 cm/s .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii .
Mode of Action
The interaction of thiazole derivatives with topoisomerase II leads to DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and cell division .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The interaction with topoisomerase ii and the resulting dna double-strand breaks suggest that it may lead to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-3-(thiazol-5-yl)acrylic acid . .
properties
IUPAC Name |
(E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTSJYLMOAUIJQ-ORCRQEGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)/C=C(\C#N)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(thiazol-5-yl)acrylic acid |
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